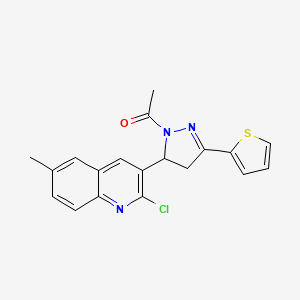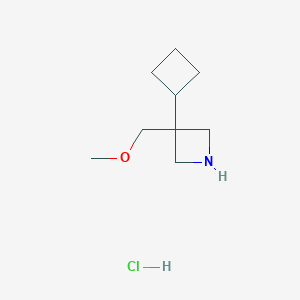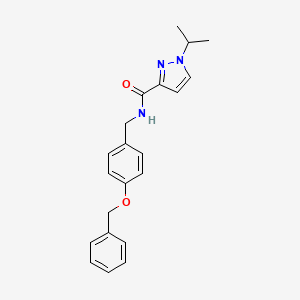
Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, or IPPM, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. IPPM is a small molecule that has been synthesized and studied for its potential use as a drug candidate. It has been shown to have a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. In
Scientific Research Applications
Supramolecular Chemistry
Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone and its analogs have been studied for their crystal structures to understand their supramolecular interactions. For example, in the co-crystal of isophthalic acid and a related compound, molecules are connected into supramolecular chains by O—H⋯N hydrogen bonding. These chains aggregate into layers oriented parallel to the ac plane by C—H⋯O interactions (Murray, Biros, & Laduca, 2014).
Organic Synthesis and Structural Analysis
Research on isochroman derivatives includes the synthesis and characterization of new structures. Novel isomorphous structures have been synthesized to study their extensive disorder and how it affects the description of structures. Such studies contribute to the understanding of molecular isomorphism and its challenges during data-mining procedures (Swamy et al., 2013).
Antimicrobial Activity
Certain derivatives of Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone have been synthesized and tested for antimicrobial activity. These compounds, particularly those containing a methoxy group, have shown high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Bioactive Heterocycles
The synthesis of bioactive heterocycles involves the preparation of compounds for potential therapeutic applications. For instance, the synthesis and antiproliferative activity evaluation of a novel heterocycle has been conducted, highlighting the importance of heterocyclic compounds in medicinal chemistry (Prasad et al., 2018).
properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(19-18-4-2-1-3-15(18)9-14-24-19)22-12-7-17(8-13-22)25-16-5-10-21-11-6-16/h1-6,10-11,17,19H,7-9,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDUTDJVDPABDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3C4=CC=CC=C4CCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2412546.png)


![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone](/img/structure/B2412551.png)
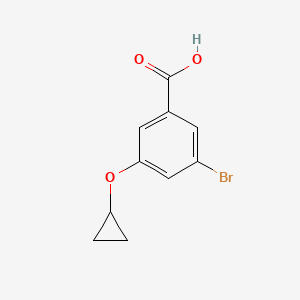
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2412553.png)
![Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2412554.png)
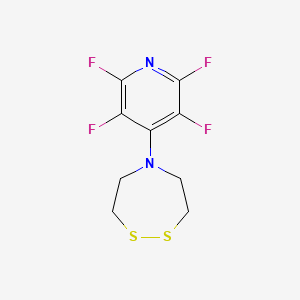
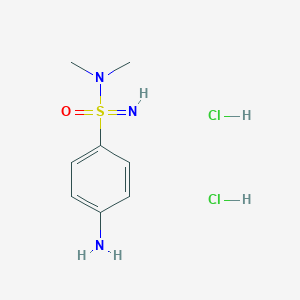
![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412560.png)
